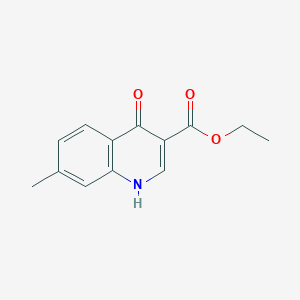
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile (HNCB) is a cyclic nitrile compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. HNCB is a white crystalline solid that is soluble in most organic solvents, such as ethanol and dimethyl sulfoxide, and has a melting point of 152-153°C. The structure of HNCB is characterized by a cyclobutane ring containing a 1-carbonitrile group and a 4-hydroxy-3-nitrophenyl group.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is not well understood. However, it is believed that the 1-carbonitrile group of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reaction is thought to be responsible for the biological activity of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile-derived molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile have not been extensively studied. However, some studies have suggested that 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile-derived molecules may have antifungal, anti-inflammatory, and antineoplastic activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is a useful reagent for the synthesis of various organic compounds and biologically active molecules. It is a relatively inexpensive and easy-to-use reagent that can be stored for long periods of time without significant degradation. The main limitation of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile is its relatively low solubility in most organic solvents, which can make it difficult to use in some laboratory experiments.
Orientations Futures
The potential applications of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile in the fields of organic synthesis and medicinal chemistry are far from being fully explored. Future research should focus on the development of new synthetic methods for the synthesis of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile-derived molecules, as well as on the further investigation of their biological activities. Additionally, further research should be conducted to explore the potential applications of 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile in other fields, such as materials science and catalysis.
Méthodes De Synthèse
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile can be synthesized by a two-step procedure. First, the 4-hydroxy-3-nitrophenyl group is synthesized from the reaction of 4-hydroxybenzaldehyde and nitric acid. The second step involves the reaction of the 4-hydroxy-3-nitrophenyl group with cyclobutanecarbonitrile in the presence of a base, such as sodium hydroxide. This reaction produces the desired 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile product.
Applications De Recherche Scientifique
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In organic synthesis, 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has been used as a reagent for the synthesis of various organic compounds, such as cyclic amides, cyclic ethers, and cyclic carbonates. In medicinal chemistry, 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile has been used as a starting material for the synthesis of various biologically active molecules, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile involves the conversion of a commercially available starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-hydroxy-3-nitrobenzaldehyde", "ethyl cyanoacetate", "cyclobutanone", "sodium ethoxide", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-3-nitrobenzaldehyde and ethyl cyanoacetate in ethanol with the presence of sodium ethoxide to form 1-(4-hydroxy-3-nitrophenyl)-2-cyanoethene", "Step 2: Addition of cyclobutanone to 1-(4-hydroxy-3-nitrophenyl)-2-cyanoethene in ethanol with the presence of sodium hydroxide to form 1-(4-hydroxy-3-nitrophenyl)cyclobutan-1-ene-1-carbonitrile", "Step 3: Oxidation of 1-(4-hydroxy-3-nitrophenyl)cyclobutan-1-ene-1-carbonitrile with acetic acid and water to form 1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile" ] } | |
Numéro CAS |
1314744-44-9 |
Nom du produit |
1-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carbonitrile |
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



